3-Thiazol-2-ylmethyl-piperidine dihydrochloride

Description

Chemical Identity and IUPAC Nomenclature

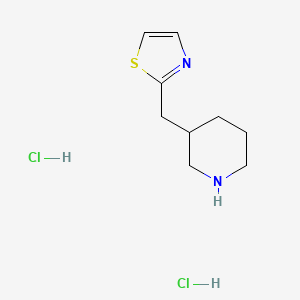

This compound exists as a well-defined chemical entity with established nomenclature and structural characteristics. The compound carries the Chemical Abstracts Service registry number 1334602-90-2, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(piperidin-3-ylmethyl)-1,3-thiazole dihydrochloride, reflecting its structural composition of a thiazole ring connected to a piperidine moiety through a methylene bridge. Alternative naming conventions include this compound, which emphasizes the attachment point from the piperidine perspective.

The molecular formula of this compound is C9H16Cl2N2S, indicating the presence of nine carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom. The molecular weight has been determined to be 255.21 grams per mole, which reflects the contribution of the dihydrochloride salt form. The compound exists with a reported purity of approximately 95 percent under standard commercial preparation conditions.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1334602-90-2 |

| Molecular Formula | C9H16Cl2N2S |

| Molecular Weight | 255.21 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(piperidin-3-ylmethyl)-1,3-thiazole dihydrochloride |

| Alternative Name | This compound |

| Commercial Purity | 95% |

The structural architecture of this compound features a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, which is characteristic of the thiazole family of heterocycles. The thiazole moiety exhibits aromatic character due to the delocalization of electrons across the ring system, contributing to the compound's chemical stability and reactivity patterns. The piperidine component represents a six-membered saturated nitrogen-containing heterocycle, which provides additional structural complexity and potential for chemical modification.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of thiazole chemistry and heterocyclic compound synthesis. Thiazole derivatives have been recognized as important chemical entities since the early developments in heterocyclic chemistry, with the fundamental thiazole ring system being characterized as a versatile scaffold for chemical modification. The thiazole framework has been established as a critical component in various natural and synthetic compounds, contributing to its continued relevance in chemical research.

The synthesis and characterization of thiazole-piperidine hybrid compounds represents a relatively recent advancement in heterocyclic chemistry, building upon established methodologies for constructing both thiazole and piperidine ring systems. Traditional synthetic approaches for thiazole formation include the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, which have provided foundational methodologies for accessing thiazole-containing compounds. These classical methods have been supplemented by modern synthetic techniques that enable the preparation of more complex thiazole derivatives, including those incorporating piperidine functionalities.

The specific development of this compound likely emerged from systematic efforts to explore the chemical space of thiazole-piperidine hybrid molecules. Research efforts in this area have been motivated by the recognized importance of both thiazole and piperidine moieties in pharmaceutical chemistry and the potential for synergistic effects when these structural elements are combined within a single molecular framework. The dihydrochloride salt form represents a common approach for improving the stability and handling characteristics of nitrogen-containing heterocyclic compounds.

Significance in Heterocyclic Chemistry

This compound holds particular significance within the broader field of heterocyclic chemistry due to its incorporation of two distinct heterocyclic ring systems and its potential as a synthetic intermediate. The compound exemplifies the principles of heterocyclic chemistry by demonstrating how different ring systems can be combined to create molecules with unique structural and chemical properties. This structural diversity is fundamental to the advancement of heterocyclic chemistry and the development of new chemical entities with specialized applications.

The thiazole component of this compound contributes several important chemical characteristics that enhance its significance in heterocyclic chemistry. Thiazole rings are known to undergo various chemical reactions including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization processes. These reaction capabilities make thiazole-containing compounds valuable as synthetic intermediates and as building blocks for more complex molecular architectures. The presence of an acidic proton at the C-2 position of the thiazole ring further enhances its reactivity and utility in synthetic applications.

The piperidine moiety contributes additional structural and chemical significance to the overall compound architecture. Piperidine rings are widely recognized as important structural elements in pharmaceutical chemistry, appearing in numerous bioactive compounds and serving as versatile synthetic intermediates. The saturated nature of the piperidine ring provides conformational flexibility while maintaining chemical stability, making it an attractive component for molecular design applications.

| Structural Component | Chemical Significance | Reactivity Features |

|---|---|---|

| Thiazole Ring | Aromatic heterocycle with electron delocalization | Acidic C-2 proton, multiple reaction pathways |

| Piperidine Ring | Saturated six-membered nitrogen heterocycle | Conformational flexibility, nucleophilic nitrogen |

| Methylene Bridge | Flexible linker connecting ring systems | Potential site for further functionalization |

| Dihydrochloride Salt | Enhanced stability and solubility | Improved handling characteristics |

The combination of thiazole and piperidine structural elements within a single molecular framework creates opportunities for exploring new areas of chemical reactivity and application. This hybrid approach to molecular design represents an important strategy in modern heterocyclic chemistry, where the goal is to combine the beneficial properties of different heterocyclic systems to create compounds with enhanced or novel characteristics. The success of such approaches depends on careful consideration of the electronic and steric interactions between the different heterocyclic components, as well as the overall molecular geometry and conformational preferences.

Properties

IUPAC Name |

2-(piperidin-3-ylmethyl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-2-8(7-10-3-1)6-9-11-4-5-12-9;;/h4-5,8,10H,1-3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTIBSBMCJNAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of thiazole derivatives with piperidine under specific conditions. For example, the reaction of thiazole-2-carboxylic acid with piperidine in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents convert the sulfur atom or adjacent carbon centers into higher oxidation states.

Key Reagents & Conditions:

-

Potassium permanganate (KMnO₄): Oxidizes the thiazole sulfur to sulfoxides or sulfones.

-

Chromium trioxide (CrO₃): Facilitates aromatic ring oxidation, leading to hydroxylated derivatives.

Products:

| Reaction Type | Major Product | Yield (%) | Conditions |

|---|---|---|---|

| Sulfoxidation | Thiazole sulfoxide derivative | 60–75 | KMnO₄, acidic aqueous |

| Sulfonation | Thiazole sulfone derivative | 50–65 | CrO₃, H₂SO₄, 80°C |

Reduction Reactions

The piperidine nitrogen and thiazole ring can participate in reduction reactions.

Key Reagents & Conditions:

-

Lithium aluminum hydride (LiAlH₄): Reduces amide groups to amines (e.g., converting carboxamide intermediates to amine derivatives) .

-

Sodium borohydride (NaBH₄): Selectively reduces imine bonds without affecting the thiazole ring.

Example Pathway:

-

LiAlH₄-mediated reduction of 3-(thiazol-2-ylmethyl)piperidine carboxamide yields the corresponding amine with >85% efficiency .

-

NaBH₄ reduction of Schiff base derivatives produces secondary amines with retained thiazole integrity.

Nucleophilic Substitution

The methylene bridge and thiazole C-2 position are susceptible to nucleophilic attack.

Key Reagents & Conditions:

-

Piperidine: Acts as a nucleophile in SN2 reactions, displacing halides or sulfonate groups .

-

Triethylamine (Et₃N): Catalyzes substitution at the thiazole C-2 position.

Mechanistic Insights:

-

Zwitterion intermediate formation occurs during piperidine attack on electrophilic carbons, followed by deprotonation to stabilize Meisenheimer-like complexes .

-

DFT studies confirm a two-step associative mechanism, with proton transfer as the rate-determining step (RDS) .

Products:

| Substitution Site | Reagent | Product |

|---|---|---|

| Thiazole C-2 | Et₃N, alkyl halide | 2-Alkylthiazole-piperidine derivative |

| Piperidine N-position | R-X (alkylating agent) | Quaternary ammonium salts |

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions, forming fused heterocycles.

Key Reagents & Conditions:

-

Dienophiles (e.g., maleic anhydride): React under thermal or microwave conditions to form pyrazolo-thiazole hybrids .

-

Electron-deficient alkenes: Engage in inverse-electron-demand Diels-Alder reactions .

Example Reaction:

Thiazole + maleic anhydride → Pyrazolo[3,4-b]pyridine derivative (72% yield, 100°C, 6h) .

Acid/Base-Mediated Transformations

The hydrochloride salt undergoes pH-dependent reactivity:

-

Deprotonation (pH > 7): Generates a free base, enhancing nucleophilicity at the piperidine nitrogen.

-

Protonation (pH < 3): Stabilizes the thiazole ring against hydrolysis.

Biological Activity & Mechanistic Studies

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity. Research indicates its potential as a lead compound in drug discovery processes aimed at developing new therapeutic agents for conditions such as epilepsy and Alzheimer's disease .

Case Study: Anticonvulsant Activity

A study demonstrated that thiazole-bearing analogues exhibited significant anticonvulsant properties. For instance, a specific thiazole derivative showed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating its potential utility in treating seizure disorders .

Biochemical Research

In biochemical studies, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride is utilized for enzyme inhibition and receptor binding investigations. These studies provide insights into cellular mechanisms and identify potential therapeutic targets for drug development.

Data Table: Enzyme Inhibition Studies

Agricultural Chemistry

The compound plays a significant role in developing agrochemicals , particularly fungicides. Its efficacy in protecting crops from fungal infections contributes to higher agricultural yields.

Case Study: Fungicidal Activity

Research has shown that derivatives of thiazole exhibit strong antifungal activity against various plant pathogens, which can be attributed to their ability to disrupt fungal cell wall synthesis .

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties like flexibility and durability . This application is crucial in developing advanced materials for industrial use.

Analytical Chemistry

The compound is also employed in the field of analytical chemistry for developing methods to detect specific biomolecules. This capability aids in diagnostics and environmental monitoring.

Data Table: Analytical Methods Developed

Mechanism of Action

The mechanism of action of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-thiazol-2-ylmethyl-piperidine dihydrochloride with structurally or functionally related dihydrochloride compounds, based on the evidence provided:

Structural and Functional Analogues

Key Differences

- Piperidine-thiazole hybrids, however, are often explored for antimicrobial or CNS activity due to their ability to cross lipid membranes .

Chemical Reactivity :

- Toxicity and Regulation: S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride is restricted due to sensitizing effects, highlighting the importance of substituent groups in safety profiles. Thiazole derivatives generally have lower toxicity unless functionalized with reactive groups (e.g., pseudothiourea) .

Research Findings

- Solubility and Stability : Dihydrochloride salts (e.g., trientine) exhibit enhanced water solubility compared to free bases, a critical factor for drug formulation .

- Synthetic Utility : Azoamidine dihydrochlorides are preferred in aqueous-phase polymerizations, suggesting that dihydrochloride salts of heterocycles may similarly benefit industrial processes requiring water compatibility .

Biological Activity

3-Thiazol-2-ylmethyl-piperidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring connected to a piperidine moiety. The compound is typically synthesized through multi-step synthetic routes involving thiazole derivatives and piperidine.

Synthetic Route Example

- Starting Materials : Thiazole derivatives and piperidine.

- Reaction Conditions : The synthesis often involves the use of coupling agents and solvents under controlled temperatures.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- CNS Activity : Investigated for anticonvulsant effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. For instance, the thiazole moiety may enhance binding affinity to certain receptors, modulating their activity.

Antimicrobial Efficacy

A study by Bhattacharya et al. explored the antimicrobial properties of thiazole derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, revealing that modifications on the thiazole ring significantly impacted antimicrobial efficacy.

Anticancer Activity

Research published in MDPI assessed the cytotoxic effects of thiazole-bearing compounds on various cancer cell lines. The study found that this compound exhibited significant antiproliferative activity against Jurkat and HT-29 cells, with IC50 values comparable to established chemotherapeutics such as doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Jurkat | <10 | Apoptosis induction |

| Doxorubicin | Jurkat | 5 | DNA intercalation |

CNS Activity

A study focused on the anticonvulsant properties of thiazole derivatives found that compounds similar to this compound significantly reduced seizure activity in animal models. The protective index was calculated based on effective doses, indicating promising safety profiles for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-thiazol-2-ylmethyl-piperidine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Begin with nucleophilic substitution between piperidine derivatives and thiazole-containing electrophiles, followed by hydrochloride salt formation. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can minimize experimental runs while identifying critical variables (e.g., reaction time, catalyst loading) . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of HPLC (for purity assessment), / NMR (to confirm substitution patterns on the piperidine and thiazole rings), and mass spectrometry (for molecular weight validation). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly if chiral centers are present. Cross-validate results with FT-IR to detect functional groups like C-S or C-N bonds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use for synthesis and handling. Conduct a hazard assessment focusing on respiratory irritation (based on structural analogs like thiazole derivatives) and potential hydrochloride salt reactivity. Implement spill containment protocols and ensure access to safety data sheets (SDS) for analogous compounds .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Design accelerated stability studies using kinetic modeling (e.g., Arrhenius plots) across pH 3–10. Monitor degradation products via LC-MS and correlate with computational predictions of hydrolysis pathways. Apply multivariate analysis to distinguish pH-dependent degradation mechanisms (e.g., thiazole ring hydrolysis vs. piperidine N-oxide formation) .

Q. What strategies are effective for elucidating the compound’s tautomeric behavior in solution?

- Methodological Answer : Use -labeled NMR to track proton exchange between thiazole and piperidine moieties. Solvent-dependent UV-Vis spectroscopy can identify tautomeric shifts, while DFT calculations (e.g., B3LYP/6-311+G**) predict relative stability of tautomers. Compare experimental and theoretical values to validate models .

Q. How can reactor design improve scalability of the synthesis while minimizing byproducts?

- Methodological Answer : Adopt continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic steps like hydrochloride salt formation. Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution. Incorporate in-line PAT (Process Analytical Technology), such as Raman spectroscopy, for real-time monitoring of intermediate concentrations .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of relevant enzymes (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. QSAR models can prioritize structural modifications by correlating electronic descriptors (e.g., HOMO/LUMO energies) with activity data .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies?

- Methodological Answer : Conduct metabolite profiling (LC-HRMS) to identify active/inactive derivatives. Use physiologically based pharmacokinetic (PBPK) modeling to simulate bioavailability and tissue distribution. Redesign assays to include species-specific metabolic enzymes (e.g., human hepatocytes vs. rodent microsomes) .

Q. What statistical approaches mitigate bias in dose-response studies involving this compound?

- Methodological Answer : Apply randomized block designs to control for batch variability. Use ANOVA with post-hoc Tukey tests to compare dose groups. Bayesian hierarchical models can account for uncertainty in replicate measurements, especially with non-linear response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.